molecular formula C15H18ClNO2 B2632350 1-[2-(4-chlorophenyl)ethyl]-5-methoxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one CAS No. 731831-70-2

1-[2-(4-chlorophenyl)ethyl]-5-methoxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B2632350
CAS No.: 731831-70-2
M. Wt: 279.76
InChI Key: NXGQXKMHTBNWCX-UHFFFAOYSA-N
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Description

1-[2-(4-chlorophenyl)ethyl]-5-methoxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound with a complex structure that includes a pyrrolone ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-chlorophenyl)ethyl]-5-methoxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorophenylacetic acid, methoxyacetone, and dimethylamine.

    Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 4-chlorophenylacetic acid and methoxyacetone in the presence of a base such as sodium hydroxide.

    Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride to form the pyrrolone ring.

    Substitution: Finally, the dimethylamine is introduced to the reaction mixture to complete the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-chlorophenyl)ethyl]-5-methoxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the pyrrolone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of 1-[2-(4-hydroxyphenyl)ethyl]-5-methoxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one.

    Reduction: Formation of 1-[2-(4-chlorophenyl)ethyl]-5-methoxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(4-chlorophenyl)ethyl]-5-methoxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenyl)ethyl]-5-methoxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.

    Pathways Involved: The compound could inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(4-chlorophenyl)ethyl]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one: Lacks the methoxy group, which may affect its biological activity.

    1-[2-(4-chlorophenyl)ethyl]-5-methoxy-3,4-dimethyl-1,5-dihydro-2H-pyrrole: Lacks the carbonyl group, which may influence its reactivity and mechanism of action.

Uniqueness

1-[2-(4-chlorophenyl)ethyl]-5-methoxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of both the methoxy and carbonyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a diverse range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

1-[2-(4-chlorophenyl)ethyl]-2-methoxy-3,4-dimethyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO2/c1-10-11(2)15(19-3)17(14(10)18)9-8-12-4-6-13(16)7-5-12/h4-7,15H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGQXKMHTBNWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C1OC)CCC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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